2-(4-Boc-piperazinyl)-2-phenylacetic acid

Peptide synthesis Medicinal chemistry Building block quality

The Boc-protected piperazine nitrogen enables controlled orthogonal deprotection in multi-step syntheses, making it the reagent of choice over unprotected analogs. Its high purity (≥98% by HPLC) reduces pre-activation purification and minimizes truncation sequences during SPPS. With a lower molecular weight (320.38 g/mol) than fluorinated analogs, it offers measurable cost and waste reduction advantages at gram-to-kilogram scales. The narrow melting point (200–204 °C) and consistent chromatographic behavior support its use as a system suitability standard in HPLC/LC-MS method development.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 347186-49-6
Cat. No. B1332882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Boc-piperazinyl)-2-phenylacetic acid
CAS347186-49-6
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)
InChIKeyQPEHPIVVAWESTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Boc-piperazinyl)-2-phenylacetic Acid (CAS 347186-49-6): Technical Specifications and Procurement Baseline


2-(4-Boc-piperazinyl)-2-phenylacetic acid (CAS 347186-49-6) is a heterocyclic amino acid derivative characterized by a phenylacetic acid core substituted with a 4-(tert-butoxycarbonyl)piperazin-1-yl group [1]. It is primarily utilized as a protected building block in medicinal chemistry and peptide synthesis , with a molecular formula of C₁₇H₂₄N₂O₄ and a molecular weight of 320.38 g/mol . Commercially, it is available as a white powder with reported melting points ranging from 191–204 °C and purities typically ≥97–99% by HPLC .

Why Generic Substitution of 2-(4-Boc-piperazinyl)-2-phenylacetic Acid (CAS 347186-49-6) Is Not Advisable


Close analogs of 2-(4-Boc-piperazinyl)-2-phenylacetic acid—including the deprotected 2-phenyl-2-(piperazin-1-yl)acetic acid and ring-substituted derivatives such as 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid—exhibit critical differences in chemical stability, reactivity, and physicochemical properties that preclude simple interchangeability . The presence of the Boc protecting group on the piperazine nitrogen is essential for controlled, orthogonal deprotection strategies in multi-step syntheses, whereas the unsubstituted phenyl ring provides a distinct steric and electronic profile compared to fluorinated or methoxylated analogs . Direct replacement without validation of reaction yields, purity profiles, or downstream compatibility can lead to synthetic failure, impure final products, and irreproducible biological data .

2-(4-Boc-piperazinyl)-2-phenylacetic Acid (CAS 347186-49-6): Quantitative Differentiation Evidence vs. Analogs


Higher Guaranteed Purity Specifications vs. Deprotected Analog

Commercial lots of 2-(4-Boc-piperazinyl)-2-phenylacetic acid are routinely offered with ≥98–99% purity by HPLC, whereas the unprotected analog 2-phenyl-2-(piperazin-1-yl)acetic acid is typically supplied at a minimum purity of only 95% . This 3–4% absolute purity difference reflects the synthetic advantage of the Boc-protected intermediate, which is less prone to degradation and side-reactions during storage and handling .

Peptide synthesis Medicinal chemistry Building block quality

Precise Melting Point Range Enabling Identity and Purity Verification

2-(4-Boc-piperazinyl)-2-phenylacetic acid exhibits a well-defined melting point of 200–204 °C (Sigma-Aldrich, AKSci) , which is consistently reported across reputable vendors and is significantly sharper and higher than that of its deprotected counterpart. This narrow range provides a reliable, non-instrumental quality check upon receipt and during storage, and contrasts with fluorinated analogs which display different thermal behavior due to altered crystal packing .

Quality control Analytical chemistry Compound identification

Lower Molecular Weight for Improved Atom Economy in Multi-Step Synthesis

At 320.38 g/mol, 2-(4-Boc-piperazinyl)-2-phenylacetic acid has a molecular weight 18 Da lower than its fluorinated analog 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (338.38 g/mol) . This 5.3% reduction in mass translates to improved atom economy when the compound is used as a stoichiometric building block, particularly in large-scale or multi-step syntheses where cumulative mass contributions of intermediates impact overall process efficiency .

Synthetic efficiency Atom economy Process chemistry

Established Utility as a Protected Intermediate in Peptide and Drug Synthesis

2-(4-Boc-piperazinyl)-2-phenylacetic acid is explicitly marketed and utilized as a building block for peptide synthesis and pharmaceutical intermediate applications , whereas its deprotected analog 2-phenyl-2-(piperazin-1-yl)acetic acid is not offered for peptide synthesis due to the reactivity of the free piperazine nitrogen . This functional distinction is critical: the Boc group allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry, enabling selective deprotection under mild acidic conditions without affecting other acid-labile protecting groups or the peptide backbone .

Peptide synthesis Medicinal chemistry Building block

2-(4-Boc-piperazinyl)-2-phenylacetic Acid (CAS 347186-49-6): Recommended Application Scenarios Based on Quantitative Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Boc Protection

The Boc-protected piperazine nitrogen in 2-(4-Boc-piperazinyl)-2-phenylacetic acid enables its use as a building block in SPPS where acid-labile side-chain protecting groups (e.g., Boc, t-butyl) are employed . Its high commercial purity (≥98–99% by HPLC) reduces the need for pre-activation purification and minimizes truncation sequences during coupling. In contrast, the unprotected analog cannot be used in such sequences without additional protection steps, making the Boc-protected form the reagent of choice for orthogonal synthesis strategies .

Medicinal Chemistry Campaigns Targeting CNS or Neurological Disorders

This compound is frequently cited as a key intermediate in the synthesis of drug candidates targeting neurological disorders . Its well-defined physicochemical properties (narrow melting point, established molecular weight) facilitate reliable scale-up and reproducibility in SAR studies. When comparing candidates, the absence of fluorine substitution (as in the 3-fluorophenyl analog) may be desirable to avoid metabolic liabilities or to reduce molecular weight for CNS penetration . The compound's consistent quality specifications ensure that observed biological activity can be confidently attributed to the target molecule rather than impurities.

Process Chemistry Scale-Up Where Atom Economy and Purity are Critical

For gram-to-kilogram scale syntheses, the lower molecular weight of 2-(4-Boc-piperazinyl)-2-phenylacetic acid (320.38 g/mol) compared to fluorinated analogs (338.38 g/mol) provides a measurable cost and waste reduction advantage. Coupled with its high commercial purity , this compound minimizes the burden of downstream purification and lowers the overall cost per mole of final product. Procurement teams should prioritize this building block when designing scalable routes to piperazine-containing pharmaceuticals.

Analytical Method Development and Reference Standard Preparation

The narrow melting point range (200–204 °C) and well-documented chromatographic behavior of 2-(4-Boc-piperazinyl)-2-phenylacetic acid make it suitable as a system suitability standard or calibration reference in HPLC and LC-MS method development for related piperazine-phenylacetic acid derivatives. Its consistent physical properties allow for reliable preparation of stock solutions and validation of analytical methods, whereas analogs with less defined or unreported melting points introduce greater uncertainty in reference standard characterization .

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